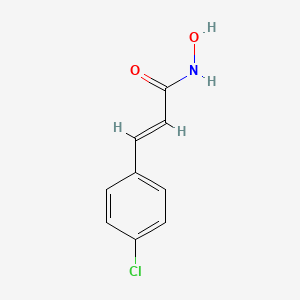

(2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide

Description

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-hydroxyprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-8-4-1-7(2-5-8)3-6-9(12)11-13/h1-6,13H,(H,11,12)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYUWBDOEMPXSK-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Understanding the affected pathways and their downstream effects would require further investigation.

Result of Action

Biological Activity

(2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxamic acid functional group and a chlorinated phenyl moiety, contributing to its reactivity and biological profile. Its chemical formula is CHClNO, and it exhibits properties typical of hydroxamic acids, which are known for their ability to chelate metal ions and modulate enzyme activity.

Anticancer Properties

Recent studies have indicated that (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction via caspase-3 |

| PC-3 (Prostate Cancer) | 12.3 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

The biological activity of (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer progression and microbial metabolism.

- Gene Expression Modulation : It has been shown to downregulate genes associated with proliferation and survival in cancer cells, such as MYC and BCL-2.

- Metal Ion Chelation : Its hydroxamic acid group allows it to chelate metal ions, which can disrupt metalloprotein function in both cancer cells and bacteria.

Case Studies

- Anticancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide resulted in a significant reduction in cell viability, with an IC50 value of 15.5 µM. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies.

- Antimicrobial Efficacy : In another investigation, the compound was tested against various bacterial strains. It exhibited notable antibacterial activity with MIC values ranging from 20 to 30 µg/mL, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the N-hydroxyacrylamide/cinnamamide family, sharing core structural features with several bioactive analogs (Table 1). Key variations include:

- Aryl Substituents: The 4-chlorophenyl group distinguishes it from analogs like (E)-3-(3,4-dichlorophenyl)-N-hydroxyacrylamide () or quinazolinone-containing derivatives ().

- Amide Modifications : The N-hydroxy group enhances metal-binding capacity compared to morpholine or trifluoromethyl-substituted amides ().

Table 1: Structural Features of Selected Acrylamide Derivatives

HDAC Inhibition

The N-hydroxy group enables potent HDAC inhibition by chelating zinc ions in the enzyme’s active site. Comparative data (Table 2) highlight differences in selectivity and potency:

- HDAC6 Selectivity : Compound 4b () shows HDAC6 selectivity (IC₅₀: 8 nM), whereas (2E)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide may exhibit broader pan-HDAC activity akin to SB939 ().

- Cellular Effects: SB939 induces tumor cell apoptosis and enriches in tumor tissue, while quinazolinone derivatives (e.g., 4b) promote neurite outgrowth in neuronal cells .

Table 2: HDAC Inhibitory Profiles

Antimicrobial Activity

Chlorinated cinnamamides () demonstrate submicromolar activity against Staphylococcus aureus and mycobacteria. The N-hydroxy group in the target compound may enhance solubility but reduce lipophilicity compared to trifluoromethyl-substituted analogs (Table 3).

Table 3: Antibacterial Activity Comparison

Pharmacokinetic and ADMET Properties

- Lipophilicity : Trifluoromethyl groups in ’s compounds increase clogP (~4.5), enhancing membrane permeability but risking hepatotoxicity. The N-hydroxy group may lower clogP, improving solubility .

- Metabolic Stability : SB939 () exhibits high oral bioavailability and tumor tissue enrichment, whereas chlorophenyl acrylamides may require structural optimization to reduce CYP3A4 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.